molecular formula C18H28O2 B14286624 4,6-Octadecadiynoic acid CAS No. 136667-35-1

4,6-Octadecadiynoic acid

Cat. No.: B14286624
CAS No.: 136667-35-1
M. Wt: 276.4 g/mol
InChI Key: RGZWZLKPKGMDHL-UHFFFAOYSA-N
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Description

4,6-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 4th and 6th positions of its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen .

Industrial Production Methods: The key challenge in industrial production is the efficient handling of reactive intermediates and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Octadecadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Octadecadiynoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,6-Octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s triple bonds allow it to participate in unique chemical reactions that can modulate biological processes. For example, it can inhibit certain enzymes involved in lipid metabolism, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

  • 9,12-Octadecadiynoic acid
  • 10,12-Octadecadiynoic acid
  • 8,10-Octadecadiynoic acid

Comparison: 4,6-Octadecadiynoic acid is unique due to the specific positions of its triple bonds, which confer distinct chemical reactivity and biological activity compared to other octadecadiynoic acids. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

136667-35-1

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-4,6-diynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,16-17H2,1H3,(H,19,20)

InChI Key

RGZWZLKPKGMDHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC#CCCC(=O)O

Origin of Product

United States

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